molecular formula C16H15ClN2O3 B12855180 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12855180
M. Wt: 318.75 g/mol
InChI Key: OQQMCJYMZWROIC-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrolo[2,3-b]pyridine core substituted with a 4-chloro and a 3,4,5-trimethoxyphenyl group

Preparation Methods

The synthesis of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a 3,4,5-trimethoxyphenylboronic acid or a similar derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Such as Suzuki or Heck coupling, to introduce various substituents on the phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine include:

    Colchicine: An alkaloid that also binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization.

    Combretastatin: A natural product with a similar mechanism of action, used as an anticancer agent.

    Podophyllotoxin: Another tubulin inhibitor with applications in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to these similar compounds .

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

4-chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H15ClN2O3/c1-20-13-6-9(7-14(21-2)15(13)22-3)12-8-10-11(17)4-5-18-16(10)19-12/h4-8H,1-3H3,(H,18,19)

InChI Key

OQQMCJYMZWROIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

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